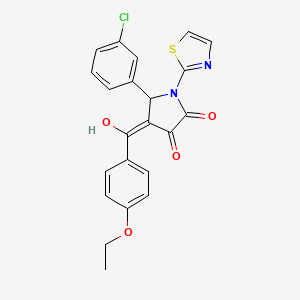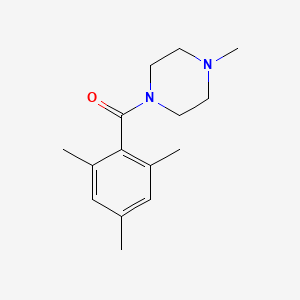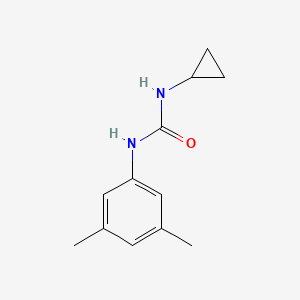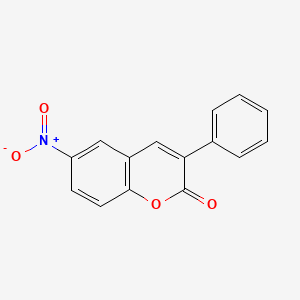![molecular formula C21H19NO6 B5264798 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5264798.png)
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TMC-151, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMC-151 belongs to the class of pyranoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory effects, this compound has also been found to exhibit a variety of other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that it has not yet been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
将来の方向性
There are many potential future directions for research on 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research purposes. Another area of interest is the investigation of its potential as a treatment for other diseases, such as viral infections and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
合成法
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the Suzuki-Miyaura reaction.
科学的研究の応用
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-15-10-17(27-3)16(26-2)8-12(15)13-9-18(23)28-20-11-6-4-5-7-14(11)22-21(24)19(13)20/h4-8,10,13H,9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLIMMMKADBZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![allyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5264716.png)
![4-methoxy-4-phenyl-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5264720.png)
![6,7-dimethoxy-1-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5264726.png)


![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5264771.png)

![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5264801.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5264803.png)

![6-iodo-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5264824.png)
![(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide](/img/structure/B5264825.png)
